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Compound of Interest

Compound Name: CGS25155

Cat. No.: B1668548

Introduction

CGS 19755, also known as Selfotel, emerged from early drug discovery programs as a potent
and selective competitive N-methyl-D-aspartate (NMDA) receptor antagonist.[1][2] Its
development was driven by the growing understanding of the role of excitotoxicity, mediated by
excessive glutamate neurotransmission, in the pathophysiology of a range of central nervous
system (CNS) disorders.[3][4] This technical guide provides an in-depth overview of the
foundational research and discovery of CGS 19755, with a focus on its pharmacological profile,
key preclinical findings, and the experimental methodologies employed in its initial evaluation.

CGS 19755, chemically identified as cis-4-(phosphonomethyl)-2-piperidine carboxylic acid, is a
rigid analog of 2-amino-5-phosphonopentanoate (AP5).[3] Initial investigations revealed its
significant potential as a neuroprotective agent, demonstrating anticonvulsant and anxiolytic
properties in various preclinical models.[1][5] The primary mechanism of action of CGS 19755
IS its competitive antagonism at the glutamate binding site of the NMDA receptor.[2][5] Under
conditions of excessive glutamate release, such as during ischemia, this action was
hypothesized to prevent the massive influx of calcium ions (Ca?*) into neurons, thereby
mitigating the downstream cascade of neurotoxic events that lead to cell death.[5]

Pharmacological Profile and In Vitro Activity

Early in vitro studies established CGS 19755 as a highly potent and selective antagonist of the
NMDA receptor. Receptor binding assays demonstrated its high affinity for the NMDA receptor,
with an IC50 value of 50 nM for inhibiting the binding of [3H]-3-(2-carboxypiperazin-4-yl)propyl-
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1-phosphonic acid.[6][7] Functional assays, such as the inhibition of NMDA-evoked
acetylcholine release from rat striatal slices, further confirmed its competitive antagonist
activity, yielding a pA2 value of 5.94.[6][7][8] Notably, CGS 19755 displayed high selectivity,
showing no significant interaction with 23 other receptor types, including the quisqualate and
kainate subtypes of glutamate receptors.[6][7]

Quantitative In Vitro Data
Experimental

Parameter Value Reference
Model

Inhibition of [3H]-CPP
IC50 50 nM binding to NMDA [61[7]
receptors

Antagonism of NMDA-
evoked

pA2 5.94 [3H]acetylcholine [61[71[8]
release from rat

striatal slices

Preclinical In Vivo Efficacy

The promising in vitro profile of CGS 19755 was followed by extensive in vivo testing in various
animal models of neurological disorders. These studies provided evidence for its
neuroprotective, anticonvulsant, and anxiolytic effects.

Neuroprotective Effects in Ischemia Models

In models of global cerebral ischemia in gerbils, CGS 19755 demonstrated a dose-dependent
neuroprotective effect.[3] Intraperitoneal (i.p.) administration of CGS 19755 at doses of 10 and
30 mg/kg significantly reduced ischemia-induced hippocampal damage.[3] The therapeutic
window was also investigated, with neuroprotection observed when the compound was
administered up to 4 hours after the ischemic insult.[3]

Anticonvulsant Activity
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CGS 19755 exhibited robust anticonvulsant properties in several animal models. It effectively
blocked convulsions induced by maximal electroshock (MES) in both rats and mice.[6][7]
Furthermore, it prevented sound-induced seizures in genetically epilepsy-prone DBA/2 mice
and NMDA-induced convulsions in CF1 mice.[9]

Anxiolytic and Other Behavioral Effects

In an experimental model of anxiety in rats, CGS 19755 was found to increase conflict
responding, suggesting anxiolytic-like effects.[9] However, this effect was observed within a
narrow dose range, with higher doses leading to a reduction in overall responding.[9] The
compound also demonstrated potential muscle relaxant effects and, at higher doses, exhibited
some behaviors reminiscent of phencyclidine-type drugs.[9]

Quantitative In Vivo Data

. ED50 / Route of
Effect Animal Model . o . Reference
Effective Dose Administration

Anticonvulsant

Rat 3.8 mg/k i.p. 6][7
(MES) g/kg p [61[7]
Anticonvulsant M 2.0 malk ] 6171
ouse Om i.p.
(MES) g/Kkg p
Anticonvulsant M (CF1) 2 malk ) ]
ouse ~2m i.p.
(NMDA-induced) I P
Anticonvulsant M (DBAJ2) 5 ma/k _ ]
ouse ~2m i.p.
(Sound-induced) 9 P
1.73 mg/kg
Anxiolytic Rat (minimum i.p. 9]

effective dose)

Neuroprotection
(Global Gerbil 10 and 30 mg/kg  i.p. [3]

Ischemia)

Signaling Pathway and Experimental Workflows
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The mechanism of action of CGS 19755 and the workflows of the preclinical experiments can

be visualized through the following diagrams.
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Mechanism of action of CGS 19755 in preventing excitotoxicity.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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